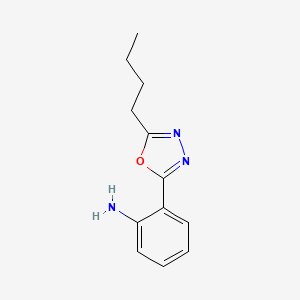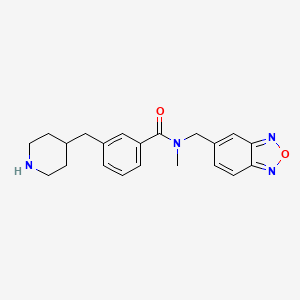![molecular formula C22H19N3O2 B5369228 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. SPI is a spirocyclic compound that contains a unique structure, which makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood, but studies have shown that this compound interacts with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer progression and inflammation. Additionally, this compound has been shown to modulate the activity of ion channels, which play a crucial role in cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to exhibit anti-viral activity against certain viruses, such as the influenza virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one is its unique structure, which makes it a promising candidate for drug discovery and development. Furthermore, this compound exhibits a broad range of biological activities, which makes it a versatile compound for scientific research. However, the synthesis of this compound is a complex process, which requires specialized equipment and expertise. Additionally, the availability of this compound is limited, which makes it a costly compound for laboratory experiments.
Future Directions
The potential applications of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one in various fields make it an exciting compound for future research. Some of the future directions for this compound research include:
1. Developing new synthetic methods for this compound that are more efficient and cost-effective.
2. Studying the mechanism of action of this compound in more detail to understand its molecular targets and pathways.
3. Investigating the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
4. Studying the potential use of this compound as a catalyst for organic reactions.
5. Developing new derivatives of this compound with improved biological activities and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, this compound has been studied for its potential use as a fluorescent probe and as a catalyst for organic reactions. Future research on this compound will undoubtedly yield new insights into its potential applications and contribute to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one involves the reaction of isatin, indole-3-carboxaldehyde, and piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, which results in the formation of this compound. The synthesis of this compound is a complex process, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions.
properties
IUPAC Name |
1'-(isoquinoline-1-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20(19-16-7-2-1-6-15(16)10-12-23-19)25-13-5-11-22(14-25)17-8-3-4-9-18(17)24-21(22)27/h1-4,6-10,12H,5,11,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVBILHODQIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)

![1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)